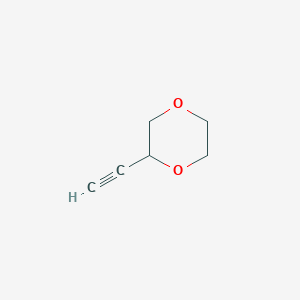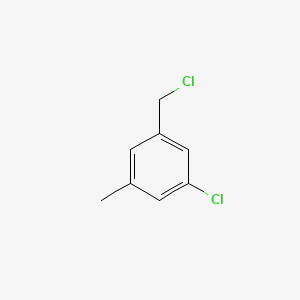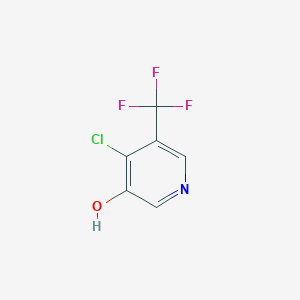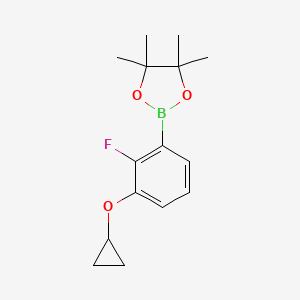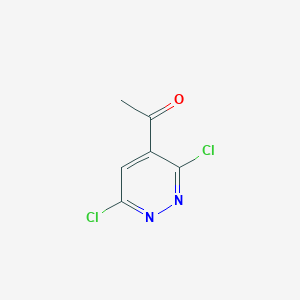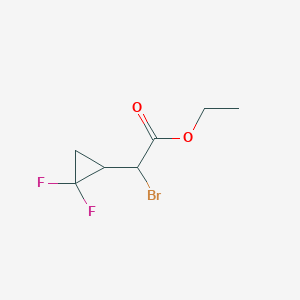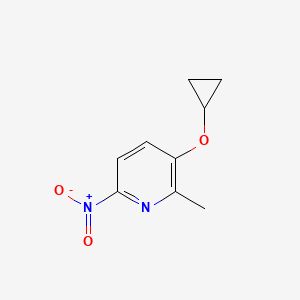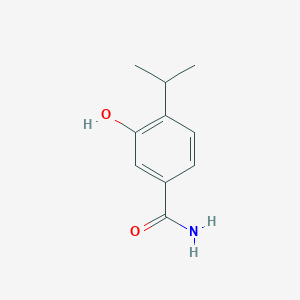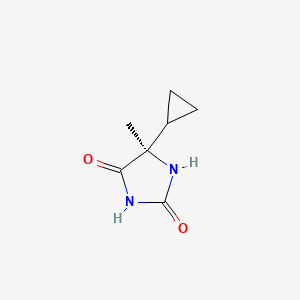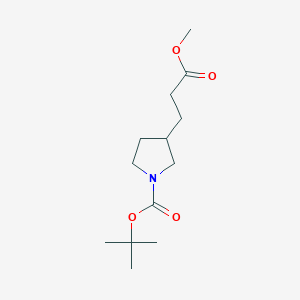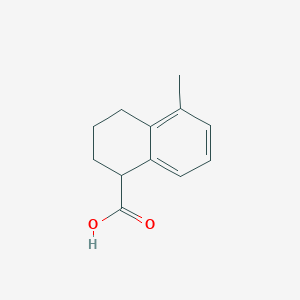![molecular formula C11H17F2NO4 B6617102 2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid CAS No. 1393529-98-0](/img/structure/B6617102.png)
2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid, also known as TBDF-CPA, is a novel small molecule that has been developed as an effective inhibitor of cysteine proteases. This molecule has been studied extensively in recent years due to its potential applications in a variety of biochemical and physiological processes.
科学研究应用
The unique properties of 2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid make it a promising target for a variety of scientific research applications. The molecule has been studied extensively for its potential to inhibit cysteine proteases, which are enzymes that are involved in a variety of biochemical and physiological processes. In addition, this compound has been studied for its potential to inhibit the growth of cancer cells and to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer’s disease.
作用机制
2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid has been found to inhibit cysteine proteases by binding to the active site of the enzyme, thus preventing the enzyme from catalyzing its normal reaction. This binding is believed to be due to the presence of a fluorine atom in the molecule, which has been found to interact with the active site of the enzyme in a manner that prevents the enzyme from catalyzing its normal reaction.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. The molecule has been found to inhibit the growth of cancer cells, as well as inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer’s disease. In addition, this compound has been found to have anti-inflammatory and anti-oxidant effects, and has been found to reduce the risk of cardiovascular disease.
实验室实验的优点和局限性
The use of 2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid in laboratory experiments has a number of advantages. The molecule is relatively inexpensive and easy to synthesize, and it has been found to be highly effective at inhibiting cysteine proteases. In addition, the molecule is relatively stable and can be stored for long periods of time. The main limitation of this compound is that it has not been extensively studied in vivo, so its effects in a living organism are not well understood.
未来方向
There are a number of potential future directions for 2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid. The molecule could be studied further to determine its effects in vivo, as well as its potential to inhibit other types of enzymes. In addition, this compound could be studied for its potential to be used as a therapeutic agent for a variety of diseases, such as cancer and Alzheimer’s disease. Finally, this compound could be studied for its potential to be used as an insecticide or herbicide.
合成方法
2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid can be synthesized using a two-step process. The first step involves the reaction of tert-butoxycarbonyl chloride with 2,2-difluorocyclopropylpropanoic acid to produce the desired product. The second step involves the reaction of the product with an amine to form the final product, this compound. The synthesis of this compound can also be accomplished using a three-step process, which involves the reaction of tert-butoxycarbonyl chloride with 2,2-difluorocyclopropylpropanoic acid, followed by the reaction of the product with an amine, followed by the reaction of the product with a carboxylic acid.
属性
IUPAC Name |
3-(2,2-difluorocyclopropyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-7(8(15)16)4-6-5-11(6,12)13/h6-7H,4-5H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKPZMYIMVXKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CC1(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

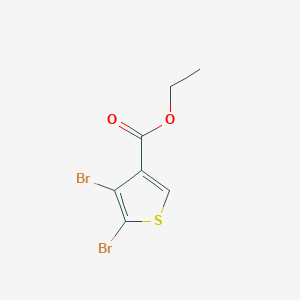

![ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B6617042.png)
